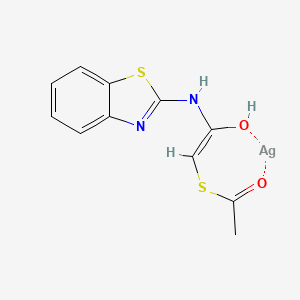
Tetrakis(1-pyrazolyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(1-pyrazolyl)borate is a versatile ligand known for its ability to form stable complexes with various metals. This compound, first described by Trofimenko in the 1960s, has found extensive applications in coordination chemistry due to its unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrakis(1-pyrazolyl)borate is typically synthesized through the reaction of a high excess of the desired pyrazole derivative with a metal borohydride in the absence of solvent. This method, however, presents challenges such as difficult control of reaction stoichiometry and hazardous evolution of hydrogen gas under high-temperature conditions . An alternative method involves the reaction of highly reactive haloboranes with in situ formed pyrazolides under mild conditions, allowing for selective synthesis and compatibility with various functional groups .
Industrial Production Methods: While industrial production methods are not extensively documented, the scalable synthesis of this compound would likely involve optimizing the aforementioned synthetic routes to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Tetrakis(1-pyrazolyl)borate undergoes various chemical reactions, including coordination with metals to form stable complexes. These reactions often involve substitution processes where the pyrazolyl groups coordinate with metal centers .
Common Reagents and Conditions: Common reagents include metal borohydrides and haloboranes. Reaction conditions vary but often involve mild temperatures and the absence of solvents to prevent unwanted side reactions .
Major Products: The major products of these reactions are metal complexes, which can exhibit diverse coordination geometries and electronic properties depending on the metal and reaction conditions .
Aplicaciones Científicas De Investigación
Tetrakis(1-pyrazolyl)borate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tetrakis(1-pyrazolyl)borate primarily involves its role as a ligand. It coordinates with metal centers through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic processes, including C-H insertion, polymerization, and carbonyl derivatizations . The electronic and steric properties of the ligand can be fine-tuned by modifying the pyrazolyl groups, allowing for precise control over the reactivity and selectivity of the metal complexes .
Comparación Con Compuestos Similares
Dihydrobis(pyrazolyl)borates (Bpx): These ligands have two pyrazolyl groups and are less sterically hindered compared to tetrakis(1-pyrazolyl)borate.
Hydrotris(pyrazolyl)borates (Tpx): These ligands have three pyrazolyl groups and offer intermediate steric and electronic properties.
Uniqueness: this compound is unique due to its four pyrazolyl groups, which provide a higher degree of steric hindrance and electronic flexibility. This allows for the formation of more stable and diverse metal complexes compared to its di- and tris-pyrazolyl counterparts .
Propiedades
Fórmula molecular |
C12H12BKN8O4 |
|---|---|
Peso molecular |
382.19 g/mol |
Nombre IUPAC |
potassium;tetra(pyrazol-1-yloxy)boranuide |
InChI |
InChI=1S/C12H12BN8O4.K/c1-5-14-18(9-1)22-13(23-19-10-2-6-15-19,24-20-11-3-7-16-20)25-21-12-4-8-17-21;/h1-12H;/q-1;+1 |
Clave InChI |
RKBGLZQVHBLUBM-UHFFFAOYSA-N |
SMILES canónico |
[B-](ON1C=CC=N1)(ON2C=CC=N2)(ON3C=CC=N3)ON4C=CC=N4.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate](/img/structure/B13775864.png)






![Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-](/img/structure/B13775898.png)


